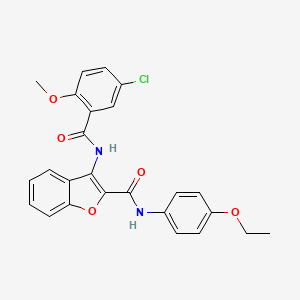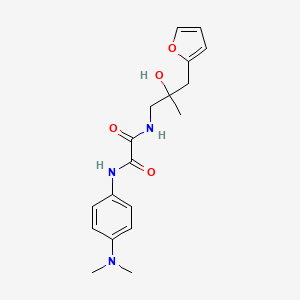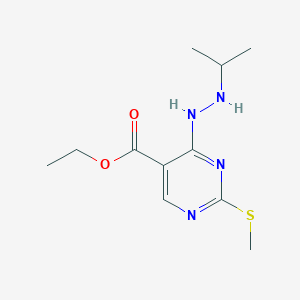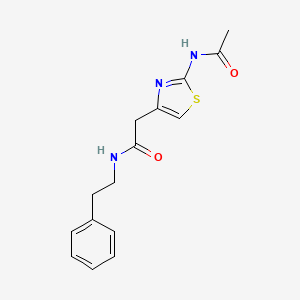![molecular formula C13H12O4 B2372461 3,4-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 50624-06-1](/img/structure/B2372461.png)
3,4-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,4-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” is a chemical compound with the molecular formula C13H12O4 . It’s also known by other synonyms such as “3,4-dihydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one” and “MFCD00229561” among others .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexa[c]chromen-6-one ring with two hydroxy groups at the 3 and 4 positions . The InChI string is “InChI=1S/C13H12O4/c14-10-6-5-8-7-3-1-2-4-9(7)13(16)17-12(8)11(10)15/h5-6,14-15H,1-4H2” and the canonical SMILES string is "C1CCC2=C(C1)C3=C(C(=C(C=C3)O)O)OC2=O" .Physical And Chemical Properties Analysis
The molecular weight of “3,4-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” is 232.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a topological polar surface area of 66.8 Ų . The exact mass and monoisotopic mass are both 232.07355886 g/mol .Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
This compound has been shown to possess low toxicity and acts as a stimulant of the central and peripheral nervous systems with indications of neuroleptic and tranquilizing activities . This makes it a potential candidate for the development of new drugs in the field of neurology and psychiatry.
Neurodegenerative Diseases
Urolithins, which are hydroxylated 6H-benzo[c]chromen-6-ones, have been shown to be cognitive enhancers in the treatment of neurodegenerative diseases . As this compound is a type of hydroxylated 6H-benzo[c]chromen-6-one, it could potentially be used in the treatment of diseases such as Alzheimer’s and Parkinson’s.
Structure-Based Drug Design
The compound’s structure has been used in the study of biomolecule:ligand complexes, free energy calculations, structure-based drug design and refinement of x-ray crystal complexes . This suggests that it could be a valuable tool in the development of new drugs and therapies.
Synthesis of Novel Derivatives
A series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were designed and synthesized as part of research into this compound . These novel derivatives could have unique properties and potential applications in various fields of research.
Chemical Research
The compound’s unique structure and properties make it a subject of interest in chemical research. It can be used to study various chemical reactions and processes, and to develop new synthetic methods .
Wirkmechanismus
Target of Action
It’s known that similar compounds have been shown to interact with the central and peripheral nervous systems .
Mode of Action
It has been suggested that similar compounds may act as stimulants of the central and peripheral nervous systems .
Biochemical Pathways
It’s known that similar compounds have shown indications of neuroleptic and tranquilizing activities . This suggests that the compound may interact with neurotransmitter systems or other pathways involved in neural signaling.
Pharmacokinetics
It’s known that similar compounds have shown low toxicity in pharmacological screenings , which could suggest favorable pharmacokinetic properties.
Result of Action
It’s known that similar compounds have shown indications of neuroleptic and tranquilizing activities , suggesting that the compound may have a calming effect on the nervous system.
Action Environment
It’s known that similar compounds have been tested in vitro and ex vivo conditions , suggesting that the compound’s action may be influenced by the specific conditions of the experimental environment.
Eigenschaften
IUPAC Name |
3,4-dihydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-10-6-5-8-7-3-1-2-4-9(7)13(16)17-12(8)11(10)15/h5-6,14-15H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBLPWAUEWFCJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C(=C(C=C3)O)O)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl (3-(hydroxymethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate](/img/structure/B2372379.png)

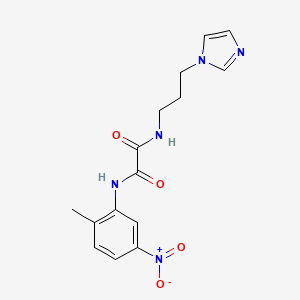
![3-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2372385.png)

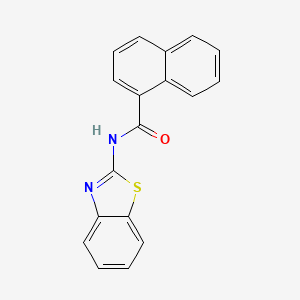
![2-((4-(tert-butyl)phenoxy)methyl)-1-(2-chlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2372391.png)
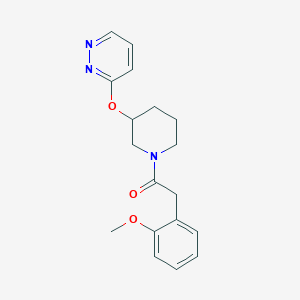
![(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2372396.png)
